(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Beschreibung
CFI-400945 is a first-in-class, potent, selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication necessary for genomic integrity . This compound has shown significant activity in leukemia cell lines and primary leukemia samples, suggesting its potential as an effective treatment for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Eigenschaften
Molekularformel |
C33H34N4O3 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/t20?,21?,28?,33-/m0/s1 |
InChI-Schlüssel |
DADASRPKWOGKCU-ZRQAQQDZSA-N |
Isomerische SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
Kanonische SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The preparation of CFI-400945 involves synthesizing the compound as a fumarate salt form . The synthetic route typically includes the preparation of a 10mM stock in 100% dimethyl sulfoxide (DMSO) and dilution with RPMI 1640 cell growth medium containing 10% fetal bovine serum (FBS) to achieve final concentrations ranging from 50 pM to 15 μM . Industrial production methods for CFI-400945 are not extensively detailed in the available literature.
Analyse Chemischer Reaktionen
CFI-400945 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It is an ATP-competitive inhibitor with a Ki of 0.26 nM and an IC50 of 2.8 nM . The compound selectively inhibits PLK4, disrupting mitosis and inducing apoptosis . It also inhibits aurora B kinase with an IC50 of 98 nM . The major products formed from these reactions include apoptotic cells and disrupted mitotic processes .
Wissenschaftliche Forschungsanwendungen
CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, it has shown potent in vivo efficacy in hematological malignancies and xenograft models, with activity in cells harboring TP53 mutations . It has been evaluated in clinical trials for its potential to treat relapsed/refractory AML and higher-risk MDS . Additionally, CFI-400945 has demonstrated anti-proliferative activity and enhanced antitumor activity when combined with anti-PD-1 immune checkpoint blockade in murine cancer models .
Wirkmechanismus
CFI-400945 exerts its effects by selectively inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication . Inhibition of PLK4 disrupts mitosis, leading to genomic instability and apoptosis . This mechanism is particularly effective in cells with overexpressed PLK4, preventing cell division and inhibiting the proliferation of tumor cells .
Vergleich Mit ähnlichen Verbindungen
CFI-400945 is unique in its selective inhibition of PLK4. Similar compounds include centrinone, another PLK4 inhibitor that has shown effectiveness against Ewing’s sarcoma cells . Both CFI-400945 and centrinone induce mitochondrial membrane depolarization, caspase 3/7 activation, and DNA fragmentation, indicating apoptotic cell death . CFI-400945 has demonstrated broader efficacy in various cancer models and is currently undergoing clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
